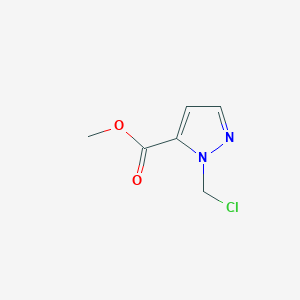

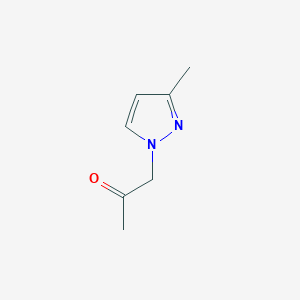

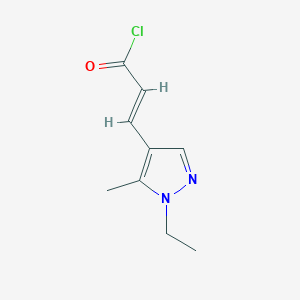

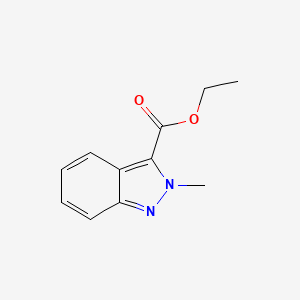

ethyl 2-methyl-2H-indazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Other synthetic strategies for indazole derivatives involve the oxidation of carbaldehyde derivatives to carboxylic acid derivatives .

Molecular Structure Analysis

The molecular formula of ethyl 2-methyl-2H-indazole-3-carboxylate is C11H12N2O2 . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

The chemical reactions of indazole derivatives can be influenced by their tautomerism . For instance, the oxidation of carbaldehyde derivatives to carboxylic acid derivatives has been reported .

Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-methyl-2H-indazole-3-carboxylate is 204.22 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 245 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Inflammatory Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 2H-indazole derivatives have been designed as antimicrobial and anti-inflammatory dual agents . They were tested against selected intestinal and vaginal pathogens, including protozoa, bacteria, and yeasts .

- Methods of Application: The derivatives were synthesized and tested against various pathogens .

- Results: The synthesized compounds showed antiprotozoal activity and, in most cases, were more potent than the reference drug metronidazole . Two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

C–H Functionalization of 2H-indazoles

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

- Methods of Application: This involves the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

- Results: This method has been used to access diverse 2H-indazole derivatives .

Synthesis of Synthetic Cannabinoids

- Scientific Field: Medicinal Chemistry

- Application Summary: Certain 2H-indazole derivatives, such as MDMB-INACA, are used as precursors in the synthesis of various synthetic cannabinoids .

- Methods of Application: These compounds are synthesized and used for research and forensic applications .

- Results: This application is primarily used in the field of research and forensic science .

Antimicrobial Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: 2H-indazole derivatives have been studied for their antimicrobial activities . They have been tested against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

- Methods of Application: The derivatives were synthesized and tested against various bacterial cultures .

- Results: The majority of the compounds had moderate-to-high activity against the test cultures . One particular derivative, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, was found to have high antistaphylococcal activity .

Synthesis of 1H- and 2H-indazoles

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Methods of Application: This involves the synthesis of 1H- and 2H-indazoles using various strategies .

- Results: This method has been used to access diverse 1H- and 2H-indazole derivatives .

Late-stage Functionalization of 2H-indazoles

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary: The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

- Methods of Application: This involves the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

- Results: This method has been used to access diverse 2H-indazole derivatives .

Zukünftige Richtungen

Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel methods for the synthesis of these compounds and exploring their biological activities .

Eigenschaften

IUPAC Name |

ethyl 2-methylindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRAWGDDLJAFET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427631 |

Source

|

| Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-methyl-2H-indazole-3-carboxylate | |

CAS RN |

405275-87-8 |

Source

|

| Record name | ethyl 2-methyl-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.